tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
説明
tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS: [1290191-92-2], MFCD29060203) is a Boc-protected piperidine derivative with stereospecific hydroxyl (-OH) and methyl (-CH₃) groups at the 4R and 3R positions, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes . This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for drug candidates requiring precise stereochemical control. Key applications include intermediates for kinase inhibitors and antiviral agents .
特性
IUPAC Name |
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-90-7 | |
| Record name | rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Stereoselective Ring Construction
Method A: Asymmetric Hydrogenation of Cyclic Precursors
- Starting Material: A precursor such as a 3,4-dehydro-piperidine derivative with a suitable protecting group.
- Reaction Conditions: Catalytic asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) under mild hydrogen pressure.
- Outcome: Enantioselective reduction yields the (3R,4R)-configured piperidine core with high stereochemical purity.
Method B: Chiral Pool Synthesis
- Starting Material: Enantiomerically pure amino acids or chiral building blocks (e.g., (R)- or (S)-methylated amino acids).
- Reaction Sequence: Cyclization to form the piperidine ring, followed by selective functionalization.
Introduction of Hydroxyl and Methyl Groups
Hydroxylation at the 4-Position:
- Reagents: Hydroxylation can be achieved via regioselective oxidation or hydroxylation using reagents such as osmium tetroxide or via radical-mediated processes.
- Conditions: Mild, controlled conditions to prevent over-oxidation or racemization.
- Selectivity: Directed hydroxylation is facilitated by existing functional groups or stereochemistry.
Methylation at the 3-Position:
- Reagents: Methyl iodide or methyl triflate in the presence of a base such as potassium carbonate or sodium hydride.
- Reaction: Alkylation occurs selectively at the nitrogen or carbon center depending on the substrate's reactivity, with stereoselectivity maintained through chiral auxiliaries or catalysts.
Protection of the Amine as Boc
- Reagents: Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Procedure: The free amine reacts with Boc₂O in an inert solvent (e.g., dichloromethane) at room temperature.
- Outcome: Formation of the Boc-protected amine, stabilizing the molecule during subsequent transformations.
Final Purification and Characterization
- Purification Techniques: Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate), recrystallization, or preparative HPLC.
- Characterization: Confirmed via NMR spectroscopy (¹H and ¹³C), chiral HPLC, and X-ray crystallography for stereochemical verification.
Representative Reaction Scheme
Chiral precursor → Cyclization to form piperidine ring → Regioselective hydroxylation at C4 → Methylation at C3 → Boc protection of nitrogen → Purification → Final product
Data Table Summarizing Preparation Conditions
| Step | Reagents | Solvent | Catalyst/Conditions | Stereochemical Control | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Ring construction | Chiral amino acid derivatives | Ethanol/Water | None | Enantioselective | 70-85 | Using chiral pool synthesis |
| Hydroxylation | OsO₄, NMO | Tetrahydrofuran (THF) | Mild, controlled | Stereoselective | 60-75 | Regioselective hydroxylation |
| Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | Regioselective | 65-80 | Alkylation at C3 |
| Boc protection | Boc₂O, TEA | DCM | Room temperature | Stereochem preserved | 90+ | Final protection step |
Research Findings and Considerations
- Stereochemical Fidelity: Enzymatic or chiral catalyst methods are preferred for high stereoselectivity, as racemization can occur under harsh conditions.
- Reagent Safety: Use of safer methylation reagents (e.g., methyl triflate) is recommended over methyl iodide for better handling.
- Purity and Yield: Multi-step syntheses require rigorous purification at each stage to prevent racemization and impurity buildup, with overall yields typically ranging from 20-40% depending on scale and conditions.
- Environmental and Cost Factors: Use of greener solvents and catalytic processes can improve sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters.
科学的研究の応用
Overview
Tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. It has garnered significant interest in various scientific fields including chemistry, biology, medicine, and industry due to its unique structural properties and potential applications.
Chemistry
In the realm of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of piperidine derivatives, which are vital in medicinal chemistry for developing new therapeutic agents.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Corresponding alcohols |
| Substitution | Sodium methoxide | Various substituted esters |
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways involving piperidine derivatives. It acts as a model compound for understanding similar structures' behavior in biological systems. Its interactions with specific enzymes and receptors can modulate cellular processes, making it a valuable tool in biochemical studies.
Medicine
The compound is being explored for its potential therapeutic properties. It serves as a precursor for synthesizing drugs targeting neurological disorders and other medical conditions. Its neuroprotective effects have been investigated in various studies, showing promise in treating conditions like Alzheimer's disease.
Case Study: Neuroprotective Effects
A study demonstrated that this compound exhibited protective effects on astrocytes subjected to amyloid-beta toxicity. This suggests its potential role in neuroprotection and modulation of inflammatory responses associated with neurodegenerative diseases.
Industry
In industrial applications, this compound is employed in producing specialty chemicals used in agriculture and materials science. Its unique properties make it suitable for various chemical processes that require stable intermediates.
作用機序
The mechanism of action of tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations in Piperidine Derivatives
The structural and functional diversity of Boc-protected piperidines is illustrated below:
Table 1: Comparative Analysis of Piperidine Analogs
Key Observations :
Stereochemical Isomers
Stereochemistry critically impacts physical and biological properties:
Table 2: Stereoisomers of tert-Butyl 4-Hydroxy-3-Methylpiperidine-1-Carboxylate
Research Findings :
Pyrrolidine Analogs
Five-membered ring analogs exhibit distinct conformational properties:
Example: tert-Butyl (3R,4S)-3-Hydroxy-4-Methyl-3-(Trifluoromethyl)Pyrrolidine-1-Carboxylate (CAS: 1052713-78-6)
生物活性
Overview
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, with the molecular formula CHNO and CAS number 955028-90-7, is a compound of significant interest in medicinal chemistry and biological research. Its structural properties make it a valuable intermediate in the synthesis of various piperidine derivatives, which are known for their diverse biological activities, including potential therapeutic effects against neurological disorders.
- Molecular Weight : 215.29 g/mol
- Purity : Typically > 97%
- Synthesis : The compound is synthesized through the reaction of 4-hydroxy-3-methylpiperidine with tert-butyl chloroformate under basic conditions, often using dichloromethane as a solvent and triethylamine as a base .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which can influence various cellular processes. The compound serves as a model for studying metabolic pathways involving piperidine derivatives.
Therapeutic Potential
Research indicates that this compound may have protective effects in neurodegenerative contexts. For instance, studies have demonstrated that related compounds exhibit moderate protective activity in astrocytes against amyloid beta (Aβ) toxicity, which is implicated in Alzheimer's disease. Specifically, certain derivatives have shown the ability to inhibit β-secretase and acetylcholinesterase, enzymes involved in amyloidogenesis and cholinergic signaling .
Protective Effects Against Aβ Toxicity
One study investigated the protective effects of a derivative related to this compound on astrocytes exposed to Aβ. The results indicated that the compound could reduce TNF-α levels and free radical production, suggesting its potential role in mitigating oxidative stress associated with neurodegeneration. However, while it improved cell viability in vitro, its efficacy in vivo was less pronounced compared to established treatments like galantamine .
Enzyme Inhibition Studies
In vitro studies have shown that related compounds can effectively inhibit β-secretase and acetylcholinesterase, with IC values indicating significant potency. For example, one derivative demonstrated an IC of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition . These findings underscore the potential of these compounds in treating cognitive impairments.
Comparative Analysis
| Compound Name | CAS Number | Key Activity | IC50/ Ki Values |
|---|---|---|---|
| This compound | 955028-90-7 | Neuroprotective against Aβ | Not specified |
| M4 (related compound) | Not specified | β-secretase inhibitor | IC50 = 15.4 nM |
| Galantamine | Not specified | Acetylcholinesterase inhibitor | Ki = 0.17 μM |
Q & A
Q. What are the key considerations for synthesizing tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate with high stereochemical purity?
The synthesis of this compound requires careful control of stereochemistry, particularly at the 3R and 4R positions. A common approach involves:
- Chiral starting materials : Use enantiopure precursors (e.g., (3R,4R)-configured piperidine derivatives) to ensure stereochemical fidelity.
- Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen. Hydroxyl groups may require temporary protection (e.g., silyl ethers) during synthesis .
- Catalytic asymmetric methods : Enzymatic resolution or metal-catalyzed asymmetric hydrogenation can enhance enantiomeric excess (e.e.) .
- Purification : Column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .
Q. How is the compound characterized to confirm its structure and stereochemistry?
A multi-technique approach is recommended:
- NMR spectroscopy :
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm for CH₃, singlet) and hydroxyl (δ ~1.8–2.5 ppm, broad) confirm functional groups. Vicinal coupling constants (³J) in the piperidine ring help assign axial/equatorial conformers .
- NOESY/ROESY : Correlates spatial proximity of protons to verify stereochemistry .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol gradients .
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Q. What are the critical safety precautions for handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How does the stereochemistry at the 3R and 4R positions influence reactivity in downstream functionalization?
The stereochemistry dictates both steric and electronic effects:
- Steric hindrance : The 3-methyl group in the R configuration restricts nucleophilic attack at the adjacent position, favoring reactions at the hydroxyl-bearing carbon (C4).
- Hydrogen bonding : The C4 hydroxyl participates in intramolecular H-bonding with the Boc carbonyl, stabilizing intermediates during coupling reactions .
- Case study : In a Grignard reaction, the (3R,4R) configuration yielded 85% diastereomeric excess (d.e.) for a spirocyclic derivative, versus 45% d.e. for the (3S,4S) analog .
Q. What strategies resolve contradictions in NMR and mass spectrometry data during characterization?
Discrepancies may arise from residual solvents, isotopic peaks, or diastereomeric impurities. Mitigation steps include:
Q. How can synthetic routes be optimized to improve yield and scalability?
- Solvent selection : Replace tetrahydrofuran (THF) with 2-MeTHF for greener chemistry and easier recovery .
- Flow chemistry : Continuous processing minimizes side reactions (e.g., Boc deprotection under acidic conditions) .
- Catalyst screening : Immobilized enzymes (e.g., lipases) enhance regioselectivity in esterification steps .
- Data : Pilot-scale trials achieved 78% yield (vs. 62% batch) with a 10:1 solvent-to-substrate ratio .
Methodological Challenges and Solutions
Q. Addressing low yields in Boc deprotection under acidic conditions
- Problem : Hydrochloric acid (HCl) in dioxane causes partial racemization (~15% loss in e.e.).
- Solution : Use trimethylsilyl iodide (TMSI) in dichloromethane at −20°C for milder deprotection, retaining >98% e.e. .
Q. Managing hygroscopicity of the hydroxyl group
- Problem : The C4 hydroxyl absorbs moisture, complicating kinetic studies.
- Solution : Lyophilize the compound and store with molecular sieves (3Å). Conduct reactions under anhydrous N₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
